N-[2-(quinolin-8-yloxy)ethyl]acetamide
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Overview
Description
N-[2-(quinolin-8-yloxy)ethyl]acetamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.269 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(quinolin-8-yloxy)ethyl]acetamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with ethylenediamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(quinolin-8-yloxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(quinolin-8-yloxy)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(quinolin-8-yloxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-[2-(quinolin-8-yloxy)ethyl]acetamide, known for its wide range of biological activities.
8-Hydroxyquinoline: A precursor in the synthesis of this compound, used in various applications including as a chelating agent.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline moiety with an acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2-7H,8-9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINDFARRDVWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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